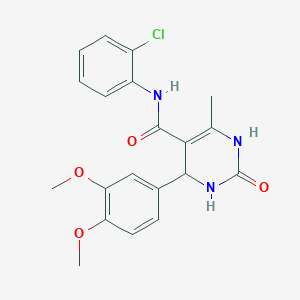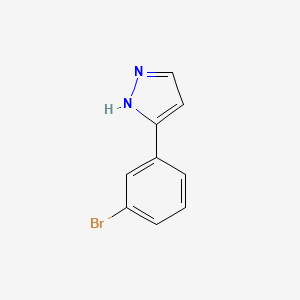![molecular formula C14H18N4OS B2423377 N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide CAS No. 1147697-17-3](/img/structure/B2423377.png)
N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide is a synthetic organic compound Its structure includes a cyanocyclopentyl group, a dimethylpyrimidinyl group, and a sulfanylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Synthesis of the dimethylpyrimidinyl group: This involves the condensation of appropriate aldehydes or ketones with urea or thiourea in the presence of acid catalysts.
Coupling reactions: The final step involves coupling the cyanocyclopentyl group with the dimethylpyrimidinyl group through a sulfanylacetamide linkage, often using reagents like thionyl chloride or other activating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to primary amines.
Substitution: The compound may participate in nucleophilic substitution reactions, especially at the pyrimidinyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design targeting specific enzymes or receptors.
Biology: Use as a biochemical probe to study cellular pathways.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide: can be compared with other cyanocyclopentyl derivatives or dimethylpyrimidinyl compounds.
Unique Features: The combination of the cyanocyclopentyl and dimethylpyrimidinyl groups linked by a sulfanylacetamide moiety may confer unique chemical and biological properties not found in other similar compounds.
This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases is recommended.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2,6-dimethylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-7-13(17-11(2)16-10)20-8-12(19)18-14(9-15)5-3-4-6-14/h7H,3-6,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYCVSHWXYMTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)SCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole](/img/structure/B2423295.png)
![N-cyclohexyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2423297.png)
![1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2423298.png)

![N-[1-(2-Fluorobenzoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2423302.png)


![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid](/img/structure/B2423310.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2423311.png)
![1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2423313.png)
![4-ethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2423314.png)
![{6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol](/img/structure/B2423315.png)

![3-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2423317.png)
